4-Fluoro-6-methyl-1H-indazole - 885522-09-8

4-Fluoro-6-methyl-1H-indazole

Catalog Number: EVT-399320
CAS Number: 885522-09-8
Molecular Formula: C8H7FN2
Molecular Weight: 150.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Substitution: Reacting substituted 2-halobenzonitriles with hydrazine hydrate can yield the desired indazole core. This method is exemplified in the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide. []
  • Cyclization Reactions: Condensation reactions between appropriately substituted starting materials are frequently employed. For instance, reacting 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine with iminoester hydrochlorides provides access to 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles. []
  • Metal-Catalyzed Reactions: Palladium-catalyzed coupling reactions, such as the Suzuki reaction, are often used to introduce substituents onto the indazole core. [, ]
Molecular Structure Analysis

The molecular structure of 1H-indazole derivatives is characterized by the planar, fused ring system. Substituents on the benzene and pyrazole rings can significantly influence the molecule's overall geometry and electronic properties. Techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are valuable for elucidating the precise three-dimensional structures of these derivatives. [, , ]

Chemical Reactions Analysis
  • N-alkylation: The nitrogen atoms in the indazole ring can be alkylated with various electrophiles, offering a route to modify their properties. []
  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, enable the formation of carbon-carbon bonds, facilitating the construction of more complex structures. [, ]
Mechanism of Action
  • Kinase Inhibition: Several 1H-indazole derivatives act as kinase inhibitors, interfering with cellular signaling pathways involved in cell growth, proliferation, and survival. They often function by competing with ATP for binding to the kinase active site. [, , , ]
  • Receptor Antagonism/Agonism: 1H-indazole derivatives can interact with various receptors, modulating their activity. For example, some act as serotonin receptor ligands, influencing neurotransmission. [, ]
  • Enzyme Inhibition: Certain derivatives inhibit enzymes like poly(ADP-ribose) polymerase (PARP), playing roles in DNA repair and other cellular processes. []
Applications
  • Oncology: 1H-indazole derivatives show promise as anticancer agents, targeting various pathways involved in tumor growth and progression. For instance, they have been investigated for their activity against leukemia, breast cancer, and nasopharyngeal carcinoma. [, , , ]
  • Inflammatory Diseases: Their anti-inflammatory properties make them potential candidates for treating conditions like rheumatoid arthritis. []
  • Pain Management: 1H-indazole derivatives have been explored for their analgesic effects, targeting pain pathways. []
  • Neurological Disorders: Their ability to modulate neurotransmitter systems makes them of interest for treating neurological disorders like mood disorders. [, ]
  • Antibacterial Agents: Some derivatives exhibit antibacterial activity, particularly against gram-positive bacteria like Propionibacterium acnes. []

N-Ethyl-4-[2-(4-fluoro-2,6-dimethyl-phenoxy)-5-(1-hydroxy-1-methyl-ethyl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide (ABBV-744)

  • Compound Description: ABBV-744 is a potent and selective inhibitor of the second bromodomain (BD2) of the BET family proteins. []
  • Relevance: While not directly containing the indazole structure, ABBV-744 is related to 4-fluoro-6-methyl-1H-indazole through the exploration of selective targeting within protein families. The research leading to ABBV-744 highlights the potential for achieving selectivity by targeting specific domains or subtypes, a concept potentially applicable to indazole derivatives as well. []

Methyl 1H-indazole-3-carboxylate

  • Compound Description: This compound serves as a precursor in the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. []
  • Relevance: This compound shares the core indazole structure with 4-fluoro-6-methyl-1H-indazole. The study demonstrates the modification of the indazole scaffold through N-alkylation, offering insights into potential derivatization strategies for the target compound. []

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate

  • Compound Description: This compound is synthesized via nucleophilic substitution on the indazole nitrogen of methyl 1H-indazole-3-carboxylate. []
  • Relevance: This compound is relevant as it highlights a specific derivatization of the indazole core structure, similar to 4-fluoro-6-methyl-1H-indazole. The presence of the 4-fluorobenzyl group at the N-1 position demonstrates a possible substitution pattern that could be explored for the target compound. []

1-Methyl-4-nitro-1H-indazole

  • Compound Description: This compound is a substrate used in a study investigating palladium-catalyzed C-H arylation reactions, leading to the regioselective formation of either C3 or C7 arylated products. []
  • Relevance: This compound serves as a relevant comparison due to the shared indazole core with 4-fluoro-6-methyl-1H-indazole. The study highlights the potential for regioselective functionalization of the indazole ring system, a concept that could be applied to the target compound with modifications to the reaction conditions and substitution patterns. []

6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole (Compound 31)

  • Compound Description: Identified through chemical screening and optimization, Compound 31 acts as an inhibitor of the transient receptor potential ion channel TRPA1. Its inhibitory action targets the chemical activation pathway of TRPA1, particularly by mustard oil, without affecting cold temperature sensitivity. []
  • Relevance: Sharing the indazole core with 4-fluoro-6-methyl-1H-indazole, Compound 31 introduces the 5-(2-(trifluoromethyl)phenyl) substituent on the indazole ring. This structural difference highlights the impact of substitutions on biological activity. The study also emphasizes the importance of specific regions within the indazole scaffold for interacting with biological targets, which could be relevant for understanding the structure-activity relationship of the target compound. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) kinase, demonstrating antitumor activity in preclinical models. []
  • Relevance: While structurally distinct from 4-fluoro-6-methyl-1H-indazole, AMG 337 highlights the development of potent kinase inhibitors. The presence of fluorine and methyl substitutions in AMG 337, albeit in a different core structure, offers insights into the potential utility of these substituents for modulating biological activity, which could inform the design and development of derivatives based on the target compound. []

(R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-ol (BMS-540215)

  • Compound Description: BMS-540215 acts as a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, exhibiting robust in vivo activity in human tumor xenograft models. [, ]
  • Relevance: While not directly containing an indazole moiety, BMS-540215 features a 4-fluoro-2-methyl-1H-indole group. This structural similarity to 4-fluoro-6-methyl-1H-indazole, particularly the presence of fluorine and methyl substitutions on a heterocyclic ring, suggests that variations in the core heterocycle while retaining specific substitutions might be a viable strategy for exploring biological activity and developing potential analogs. [, ]

(S)-((R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate (Brivanib alaninate, BMS-582664)

  • Compound Description: Brivanib alaninate is a prodrug of BMS-540215, designed to improve aqueous solubility and oral bioavailability. It exhibits dual inhibitory activity against VEGFR-2 and fibroblast growth factor receptor-1 (FGFR-1) kinases. []
  • Relevance: Similar to BMS-540215, Brivanib alaninate does not contain the indazole core but incorporates the 4-fluoro-2-methyl-1H-indole moiety. Its relevance to 4-fluoro-6-methyl-1H-indazole lies in highlighting the application of prodrug strategies to enhance the pharmaceutical properties of compounds, a concept potentially applicable to the target compound or its analogs. []

4-Fluoro-6-oxoimidazo[4,5-h]quinoline-7-carboxylic acids

  • Compound Description: This group of compounds, encompassing various 2-hetaryl derivatives, was synthesized and evaluated for antibacterial activity. These compounds exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Relevance: While structurally distinct from 4-fluoro-6-methyl-1H-indazole, this group of compounds highlights the exploration of fluorine-containing heterocycles for antibacterial activity. The presence of a fluorine atom at the 4-position of the quinolone core, similar to the fluorine substitution in the target compound, suggests the potential significance of fluorine in influencing biological activity within different heterocyclic systems. []

5-((4-Fluoro-1H-imidazol-1-yl)methyl)quinolin-8-ol

  • Compound Description: This compound is a potent bromodomain-containing protein 4 (BRD4) inhibitor and displays antiproliferative activity against leukemia cell lines. []
  • Relevance: While not an indazole derivative, this compound shares structural similarities with 4-fluoro-6-methyl-1H-indazole in terms of the presence of a fluorine atom on a heterocyclic ring. The study highlights the potential for designing potent inhibitors by incorporating fluorine-containing heterocycles, a concept that might be applicable to the target compound as well. []

1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7-[1,2,3]triazol-1-yl-1H-pyrrolo[2,3-c]pyridine-3-yl)ethane-1,2-dione (BMS-585248)

  • Compound Description: BMS-585248 is a highly potent HIV-1 attachment inhibitor targeting the viral envelope protein gp120. It exhibits subnanomolar potency in pseudotype infectivity assays and demonstrates favorable pharmacokinetic properties. []
  • Relevance: This compound, although structurally different from 4-fluoro-6-methyl-1H-indazole, features a 4-fluoropyrrolo[2,3-c]pyridine core. The presence of a fluorine atom at a similar position on a related heterocyclic system highlights the potential role of fluorine substitution in influencing biological activity across various heterocyclic scaffolds. This observation might provide insights into the potential development of analogs of the target compound for exploring different biological activities. []

(1H-Indazol-1-yl)methanol derivatives

  • Compound Description: This group of compounds, specifically the 4-, 5-, 6-, and 7-nitro derivatives of (1H-indazol-1-yl)methanol, were studied for their reaction mechanism with formaldehyde in acidic conditions. []
  • Relevance: These derivatives are structurally related to 4-fluoro-6-methyl-1H-indazole through the shared indazole core and the presence of a substituent at various positions on the indazole ring. The study underscores the influence of substituents on the reactivity of the indazole scaffold, offering insights into potential synthetic modifications and their impact on the chemical behavior of the target compound. []

3-Amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide

  • Compound Description: This compound, synthesized through a multi-step process, exhibits antitumor activity against certain cancer cell lines. []
  • Relevance: This compound shares significant structural similarities with 4-fluoro-6-methyl-1H-indazole. Both compounds possess a fluorine atom and a methyl group on the indazole ring, although at different positions. The study emphasizes the potential of substituted indazoles as antitumor agents, suggesting that exploring different substitution patterns around the core structure of the target compound might lead to derivatives with interesting biological profiles. []

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

  • Compound Description: This compound, synthesized via a three-step method, demonstrated significant inhibitory activity against various cancer cell lines. []
  • Relevance: This compound shares the indazole core with 4-fluoro-6-methyl-1H-indazole and incorporates a substituted phenyl group. This structural resemblance underscores the potential of incorporating similar modifications to the target compound for developing new analogs with potential antitumor properties. The study highlights the versatility of the indazole scaffold for developing compounds with potent biological activities. []

3-Amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide

  • Compound Description: Synthesized from readily available materials, this compound exhibits notable inhibitory effects on the proliferation of specific cancer cell lines. []
  • Relevance: This compound, with its shared indazole core and substituted phenyl group, closely resembles 4-fluoro-6-methyl-1H-indazole structurally. The study reinforces the versatility of indazole derivatives as potential antitumor agents. It prompts the exploration of diverse substituents, including trifluoromethoxy groups as seen in this compound, on the indazole scaffold to potentially enhance the biological activity of analogs based on the target compound. []

(±)-N-[2-Methyl-4-methoxyphenyl]-1-(1-(methoxymethyl) propyl)-6-methyl-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine (SN003)

  • Compound Description: SN003 acts as a novel small molecule antagonist for corticotropin-releasing factor 1 (CRF1) receptors, showing high affinity and selectivity for these receptors in various regions of the rat brain and in recombinant human cells. []
  • Relevance: Although structurally distinct from 4-fluoro-6-methyl-1H-indazole, SN003 is relevant due to its activity as a small molecule antagonist of a specific receptor subtype. The study highlights the potential of developing small molecule antagonists with high selectivity for biological targets, a concept that might be applicable to indazole derivatives, including the target compound, to explore their potential as pharmacological tools. []

2-Aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles

  • Compound Description: This series of compounds was synthesized using microwave heating and their structures were confirmed by spectroscopic techniques. []
  • Relevance: While containing a benzimidazole core instead of indazole, this series is relevant to 4-fluoro-6-methyl-1H-indazole due to the shared features of a fluorine atom and aryl substituents. The study emphasizes the utility of microwave-assisted synthesis in accessing fluorine-substituted heterocycles, a technique potentially adaptable for the synthesis of the target compound or its derivatives. Furthermore, the exploration of aryl substituents in this series provides insights into potential modifications for modulating the properties of the target compound. []

4-alkoxy-2-[2-hydroxy-3-(4-o,m,p-halogenoaryl-1 -piperazinyl)propyl]-6-methyl-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-diones

  • Compound Description: This series of compounds was synthesized and found to possess analgesic and sedative activities, proving superior to acetylsalicylic acid in the "writhing syndrome" test. []
  • Relevance: Despite not being indazole derivatives, these compounds are relevant to 4-fluoro-6-methyl-1H-indazole due to their similar structural features. Specifically, the presence of a 6-methyl-1H-pyrrolo-[3,4-c]pyridine-1,3(2H)-dione moiety in these compounds shares a resemblance to the target compound's structure. This similarity, along with their significant analgesic and sedative activities, suggests that incorporating elements from these compounds into the design of analogs based on the target compound might yield promising results for developing novel therapeutics. []

4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine and 4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: These compounds were synthesized as deaza analogs of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. []
  • Relevance: Although these compounds do not contain the indazole core, they bear structural resemblance to 4-fluoro-6-methyl-1H-indazole in terms of the 6-methyl-1H-pyrrolopyridine moiety. The study highlights the exploration of deaza analogs as a strategy for modulating the biological activity of heterocyclic compounds, a concept that might be applicable to the target compound. By replacing the nitrogen atom in the indazole ring with a carbon atom, it might be possible to fine-tune the pharmacological properties of analogs based on 4-fluoro-6-methyl-1H-indazole. []

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)

  • Compound Description: Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, demonstrating remarkable antitumor efficacy. Its novel stereospecific structure enables extensive binding interactions with PARP1/2. []
  • Relevance: Though structurally different from 4-fluoro-6-methyl-1H-indazole, Talazoparib highlights the incorporation of fluorine atoms within a complex heterocyclic scaffold to achieve potent inhibition of specific biological targets. The success of Talazoparib in preclinical and clinical studies underscores the potential of fluorine-containing heterocycles as valuable starting points for drug discovery. This observation suggests the merit of investigating the target compound and its derivatives for potential applications in medicinal chemistry. []

N-Methyl-5-tributylstannyl-4-fluoro-1H-pyrazole

  • Compound Description: This compound serves as a versatile building block for introducing diverse substituents at the 5-position of pyrazoles through lithiation and subsequent reaction with electrophiles. This methodology facilitates the synthesis of various pyrazole derivatives. []
  • Relevance: While this compound features a pyrazole ring instead of indazole, its structural similarity to 4-fluoro-6-methyl-1H-indazole, particularly the presence of a fluorine atom at the 4-position, makes it relevant. The study highlights a strategy for regioselective functionalization of a related heterocycle, a concept potentially adaptable to the target compound for introducing different substituents and exploring structure-activity relationships. []

22. 3-Chloro-6-nitro-1-[(1-octyl-1H-1,2,3-triazol-4-yl)meth­yl]-1H-indazole* Compound Description: This compound, structurally characterized by X-ray diffraction, features a substituted triazole ring linked to the indazole scaffold. []* Relevance: Sharing the core indazole structure with 4-fluoro-6-methyl-1H-indazole, this compound showcases the feasibility of linking a triazole ring to the indazole core. While the specific substituents differ, this example provides insights into potential modifications and expansions of the target compound's structure for exploring new chemical space and potential biological activities. []

6-[(ethylthio)methyl]-1H-indazole

  • Compound Description: This compound is synthesized through a six-step process, with an improved yield achieved by using a bromide derivative instead of a mesylate intermediate. []
  • Relevance: Sharing the indazole core with 4-fluoro-6-methyl-1H-indazole, this compound, although lacking the fluorine substituent, demonstrates the successful synthesis and characterization of a related indazole derivative. This example provides valuable synthetic insights that could be relevant for preparing the target compound or its analogs. []

24. 3-(5-{[4-(Aminomethyl) piperidin-1-yl] methyl}-1H-indol-2-yl)-1H-indazole-6-carbonitrile (DB07075)* Compound Description: Identified through virtual screening, DB07075 shows potential as an inhibitor of cancer Osaka thyroid kinase (COT). Molecular docking studies suggest that it binds to the active site of COT, exhibiting favorable pharmacokinetic characteristics. [] * Relevance: This compound features a 1H-indazole-6-carbonitrile moiety and displays potent inhibitory activity against COT, which is structurally related to 4-fluoro-6-methyl-1H-indazole. Although the substituents and their positions differ, the presence of a closely related scaffold in a biologically active compound suggests that exploring modifications around the target compound could lead to the identification of novel COT inhibitors. The study highlights the potential of indazole derivatives in medicinal chemistry, particularly in the context of kinase inhibition, which could be relevant for further investigations into the therapeutic potential of analogs based on 4-fluoro-6-methyl-1H-indazole. []

25. Methyl 4-Deoxy-4-fluoro-6-O-(β-D-galactopyranosyl)-β-D-galactopyranoside* Compound Description: This fluorinated disaccharide is synthesized through a multistep procedure involving the condensation of a fluorinated galactopyranoside derivative with a protected galactopyranosyl bromide. The structure of the final product is confirmed using 13C NMR spectroscopy. [] * Relevance: Although this compound is a carbohydrate derivative and structurally distinct from 4-fluoro-6-methyl-1H-indazole, it highlights the incorporation of a fluorine atom into a sugar molecule. The study emphasizes the application of fluorine substitution in carbohydrate chemistry, which, while not directly related to indazoles, demonstrates the versatility of fluorine in modifying the properties of organic molecules. This concept might inspire the exploration of fluorine-containing substituents to modulate the properties and biological activity of analogs derived from the target compound. []

26. 4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)* Compound Description: [11C]MG2-1812 is a radiolabeled compound developed as a potential positron emission tomography (PET) ligand for imaging metabotropic glutamate receptor subtype 2 (mGlu2) in the brain. It exhibits high potency and selectivity for mGlu2 and demonstrates promising in vitro and in vivo characteristics for PET imaging. [] * Relevance: Although structurally dissimilar to 4-fluoro-6-methyl-1H-indazole, [11C]MG2-1812 incorporates a fluorine atom in its structure and is notable for its application as a PET ligand. The study emphasizes the use of fluorine-containing compounds in developing imaging agents, highlighting the potential of fluorine substitution in medicinal chemistry beyond direct therapeutic applications. This concept might inspire the exploration of incorporating fluorine or fluorine-containing groups into analogs of the target compound for potential use as diagnostic tools or probes for studying biological systems. []

27. (S)-(2-Fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 29)* Compound Description: Compound 29 is a potent and selective antagonist of the P2X7 receptor, exhibiting robust receptor occupancy at low doses in rats. It is a member of a series of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine derivatives designed as P2X7 antagonists. [] * Relevance: While structurally distinct from 4-fluoro-6-methyl-1H-indazole, compound 29 shares the common feature of fluorine substitution. The presence of fluorine atoms, particularly in the context of a triazolopyridine scaffold, underscores the potential of fluorine in influencing the pharmacological profile of heterocyclic compounds. This observation might encourage the investigation of incorporating fluorine or fluorine-containing groups into the design of novel analogs based on the target compound to explore their potential as modulators of biological targets. []

28. (S)-(3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (compound 35)* Compound Description: Compound 35 is a potent and selective P2X7 receptor antagonist, displaying favorable solubility and tolerability in preclinical studies. It is structurally similar to compound 29 and belongs to the same series of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine derivatives. []* Relevance: Like compound 29, compound 35 is structurally distinct from 4-fluoro-6-methyl-1H-indazole but shares the common feature of fluorine substitution, highlighting its potential significance in modulating pharmacological activity within a heterocyclic scaffold. The advancement of compound 35 as a clinical candidate for the treatment of mood disorders emphasizes the potential of targeting the P2X7 receptor for therapeutic intervention. Although the target compound itself might not directly interact with P2X7, the study suggests that exploring related heterocyclic systems incorporating fluorine substitutions could be a fruitful avenue for discovering novel P2X7 modulators. []

29. 2-(Fluoromethyl)-4,7-dimethoxy-1-methyl-1H-benzimidazole* Compound Description: This compound is synthesized through a selective fluorination reaction using Selectfluor, highlighting a method for introducing a fluoromethyl group onto a benzimidazole scaffold. [] * Relevance: Although featuring a benzimidazole core instead of indazole, this compound is relevant to 4-fluoro-6-methyl-1H-indazole due to the incorporation of a fluorine atom. The study emphasizes a method for selective fluorination using Selectfluor, which could potentially be adapted for introducing fluorine into the target compound or its analogs. This approach expands the synthetic toolbox for modifying indazole derivatives, potentially leading to new, fluorinated analogs with distinct properties. []

30. N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide* Compound Description: This compound is a highly selective and orally bioavailable inhibitor of matrix metalloproteinase-13 (MMP-13), a potential therapeutic target for osteoarthritis. It exhibits improved pharmacokinetic properties compared to earlier carboxylic acid-containing MMP-13 inhibitors. [] * Relevance: While structurally distinct from 4-fluoro-6-methyl-1H-indazole, this compound highlights the incorporation of a fluorine atom in a molecule designed to target a specific enzyme, MMP-13. The study underscores the importance of optimizing pharmacokinetic properties during drug development, a concept relevant to any potential therapeutic application of the target compound or its analogs. []

  • Compound Description: This series of compounds, featuring fluoro, methoxy, and methyl substitutions on the phenyl ring of propyl 2-cyano-3-phenyl-2-propenoates, was synthesized and copolymerized with styrene to investigate their properties. These copolymers exhibited interesting thermal properties as demonstrated by thermogravimetric analysis (TGA). []
  • Relevance: Although these compounds are not directly related to 4-fluoro-6-methyl-1H-indazole structurally, they highlight the impact of fluorine, methoxy, and methyl substitutions on the properties of organic molecules. The study emphasizes the use of these substituents in materials science and polymer chemistry. While the target compound might not have immediate applications in these fields, the study provides insights into the versatility of these substituents in tuning molecular properties, a concept that could inspire future modifications of the target compound for various applications. []

32. 2-Amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one* Compound Description: This compound is a potent inhibitor of beta-secretase 1 (BACE1), an enzyme involved in amyloid beta production and a target for Alzheimer's disease treatment. []* Relevance: Although this compound features an imidazole core instead of indazole, it is relevant to 4-fluoro-6-methyl-1H-indazole due to the presence of fluorine atoms. The study highlights the design and synthesis of a BACE1 inhibitor incorporating fluorine atoms, suggesting their potential importance in mediating interactions with the target enzyme. This observation might encourage the investigation of introducing fluorine atoms into analogs of the target compound to explore their potential as BACE1 inhibitors or modulators of other biological targets. []

33. 4,4'-[4-Fluoro-7({4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl}ethynyl)-2-methyl-1H-indole-1,3-diiyl]dibutanoic acid* Compound Description: This compound, structurally characterized by its crystalline form, features a complex structure with fluorine-substituted phenyl and indole moieties. []* Relevance: Although structurally different from 4-fluoro-6-methyl-1H-indazole, this compound highlights the incorporation of fluorine atoms into a large, complex molecule. The study focuses on characterizing the crystalline forms of this compound, which is important for pharmaceutical development. The presence of fluorine atoms in this compound suggests their potential role in influencing its physicochemical properties. While the target compound itself might not have the same structural complexity, the study underscores the impact of fluorine substitution on molecular properties, a concept relevant for any potential application of the target compound or its analogs. []

34. 4,4'-[2-Methyl-7-({4-[4-(pentafluorophenyl)butoxy]phenyl}ethynyl)-1H-indole-1,3-diiyl]dibutanoic acid* Compound Description: This compound is structurally similar to the previous compound, featuring a pentafluorophenyl group instead of a 3-fluoro-2-methylphenyl group. []* Relevance: Although structurally different from 4-fluoro-6-methyl-1H-indazole, this compound highlights the use of a pentafluorophenyl group in a complex molecular structure. The study focuses on characterizing the crystalline forms of this compound, which is important for pharmaceutical development. The presence of fluorine atoms, particularly in the form of a pentafluorophenyl group, suggests their potential role in influencing the physicochemical properties of the compound. []

35. 4,4'-[4-Fluoro-2-methyl-7-({4-[4-(2,3,4,6-tetrafluorophenyl)butoxy]phenyl}ethynyl)-1H-indole-1,3-diiyl]dibutanoic acid* Compound Description: This compound is structurally similar to the previous two compounds, featuring a 2,3,4,6-tetrafluorophenyl group instead of a 3-fluoro-2-methylphenyl or pentafluorophenyl group. []* Relevance: Although structurally different from 4-fluoro-6-methyl-1H-indazole, this compound highlights the use of a tetrafluorophenyl group in a complex molecular structure. The study focuses on characterizing the crystalline forms of this compound, which is important for pharmaceutical development. The presence of fluorine atoms, particularly in the form of a tetrafluorophenyl group, suggests their potential role in influencing the physicochemical properties of the compound. []

36. 5- and 6-methyl-1H-indene* Compound Description: These compounds, 6-methyl-1H-indene and 5-methyl-1H-indene, are bicyclic polycyclic aromatic hydrocarbons formed through the reaction of the p-tolyl radical with allene-d4 and methylacetylene-d4. []* Relevance: These compounds are formed through reactions involving a related chemical species, the p-tolyl radical. While not directly related to 4-fluoro-6-methyl-1H-indazole, the study highlights the reactivity of aromatic radicals and their ability to form fused ring systems. []

37. 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline* Compound Description: This compound is synthesized through a direct reductive amination reaction involving a pyrazole-4-carbaldehyde and a substituted aniline. []* Relevance: While this compound features a pyrazole ring instead of indazole, its relevance to 4-fluoro-6-methyl-1H-indazole stems from the presence of a 3-chloro-4-fluoroaniline moiety. The study demonstrates a synthetic route involving a fluorine-containing aniline, highlighting the potential of utilizing similar building blocks for synthesizing analogs of the target compound. []

38. (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine* Compound Description: This compound is synthesized through an eight-step process, showcasing a method for preparing a substituted imidazole with a fluorinated phenyl ring. []* Relevance: Although containing an imidazole core instead of indazole, this compound is relevant to 4-fluoro-6-methyl-1H-indazole due to the incorporation of a fluorine atom on the phenyl ring. The study highlights the synthesis of a complex molecule with a fluorine-containing heterocyclic scaffold, demonstrating the feasibility of incorporating fluorine into similar structures. While the specific target and activity of this compound are not discussed, the synthetic route and structural features provide insights into potential modifications and strategies for preparing analogs of the target compound with fluorine substitutions. []

39. 9-Fluoro-6,7-dihydro-8-(4-hydroxy-1-piperidyl)-5-methyl-1-oxo-1H,5H-benzo[i,j]quinolizine-2-carboxylic acid (OPC-7251) metabolites* Compound Description: These metabolites of OPC-7251, a potent antibacterial agent, were synthesized to confirm their structures and assess their activity. The metabolites showed lower antibacterial activity than the parent compound, OPC-7251. []* Relevance: While structurally distinct from 4-fluoro-6-methyl-1H-indazole, the study emphasizes the importance of understanding the metabolic fate of drug candidates. The synthesis and evaluation of metabolites are crucial for assessing the safety and efficacy of potential therapeutics. This concept is relevant to any potential development of the target compound as a drug, as understanding its metabolism and the activity of its metabolites would be essential. []

Properties

CAS Number

885522-09-8

Product Name

4-Fluoro-6-methyl-1H-indazole

IUPAC Name

4-fluoro-6-methyl-1H-indazole

Molecular Formula

C8H7FN2

Molecular Weight

150.15 g/mol

InChI

InChI=1S/C8H7FN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11)

InChI Key

OTGJUTKIPURIBB-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=NN2)C(=C1)F

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.